4-Amino-1-(1-methylcyclobutyl)butan-2-one 4-Amino-1-(1-methylcyclobutyl)butan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17654930
InChI: InChI=1S/C9H17NO/c1-9(4-2-5-9)7-8(11)3-6-10/h2-7,10H2,1H3
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

4-Amino-1-(1-methylcyclobutyl)butan-2-one

CAS No.:

Cat. No.: VC17654930

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(1-methylcyclobutyl)butan-2-one -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 4-amino-1-(1-methylcyclobutyl)butan-2-one
Standard InChI InChI=1S/C9H17NO/c1-9(4-2-5-9)7-8(11)3-6-10/h2-7,10H2,1H3
Standard InChI Key VNDNGCJUIATKPD-UHFFFAOYSA-N
Canonical SMILES CC1(CCC1)CC(=O)CCN

Introduction

Structural and Physicochemical Characteristics

The compound’s IUPAC name, 4-amino-1-(1-methylcyclobutyl)butan-2-one, reflects its branched alkyl chain, which terminates in a ketone group (position 2) and an amine group (position 4). The 1-methylcyclobutyl substituent introduces steric hindrance and conformational constraints, potentially influencing its reactivity and interactions with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
SMILES NotationCC1(CCC1)CC(=O)CCN
InChI KeyVNDNGCJUIATKPD-UHFFFAOYSA-N

The cyclobutane ring’s strain energy (approximately 110 kJ/mol) may enhance reactivity in ring-opening or functionalization reactions. Computational studies of analogous cyclobutane-containing compounds suggest that substituents like methyl groups can modulate electronic effects and solubility profiles .

Synthetic Approaches and Challenges

While no explicit synthesis protocol for 4-amino-1-(1-methylcyclobutyl)butan-2-one is documented, plausible routes can be inferred from methodologies applied to related amines and ketones.

Cyclobutane Ring Construction

The methylcyclobutyl moiety could be introduced through [2+2] cycloaddition reactions. Photochemical dimerization of alkenes, such as 1-methyl-1-vinylcyclobutane, has been employed to generate strained cyclobutane rings in related systems . Alternatively, ring-contraction strategies using larger cyclic precursors (e.g., cyclopentanes) may offer stereochemical control.

CompoundSubstituentEC₅₀ (nM)clogP
Cyclobutylmethyl Cyclobutylmethyl2343.73
1-Methylcyclobutyl 1-Methylcyclobutyl2344.11

Antimicrobial Scaffolds

Primary amines and ketones are recurrent motifs in antimicrobial agents. For instance, β-amino ketones exhibit activity against Staphylococcus aureus by disrupting cell wall synthesis. The amino group in 4-amino-1-(1-methylcyclobutyl)butan-2-one could facilitate hydrogen bonding with bacterial enzymes, while the cyclobutane ring may enhance membrane permeability.

Materials Science Applications

The compound’s rigid structure and polar functional groups make it a candidate for polymer precursors or coordination complexes. Cyclobutane-containing monomers have been copolymerized with diacids to produce polyesters with enhanced thermal stability. Additionally, the ketone moiety could serve as a ligand for metal ions, enabling applications in catalysis or sensors.

Future Research Directions

  • Synthesis Optimization: Development of enantioselective routes to access stereoisomers, which may exhibit divergent biological activities.

  • Biological Screening: High-throughput assays to evaluate antibacterial, antifungal, and GPCR-modulating properties.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction profiles with biological targets.

  • Derivatization: Functionalization of the amine group (e.g., acylation, sulfonylation) to modulate solubility and bioavailability.

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